2-(4-chlorophenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chlorophenyl acetamide: This step involves the reaction of 4-chlorobenzoyl chloride with acetamide in the presence of a base such as triethylamine.
Introduction of the pyridazinyl group: The chlorophenyl acetamide is then reacted with 6-(ethylsulfonyl)pyridazine under conditions that facilitate nucleophilic substitution, often using a polar aprotic solvent like dimethylformamide (DMF).
Final coupling: The intermediate product is coupled with 4-aminophenyl under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The nitro group (if present) on the pyridazinyl ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-(4-bromophenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The presence of the ethylsulfonyl group in 2-(4-chlorophenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-2-28(26,27)20-12-11-18(23-24-20)15-5-9-17(10-6-15)22-19(25)13-14-3-7-16(21)8-4-14/h3-12H,2,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOQTULTPKPODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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